molecular formula C16H17FN2OS B11321361 1-ethyl-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

1-ethyl-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11321361
M. Wt: 304.4 g/mol
InChI Key: KTJAWGFKKFITOI-UHFFFAOYSA-N
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Description

1-ETHYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a cyclopenta[d]pyrimidin-2-one core structure, which is further modified with an ethyl group and a 2-fluorophenylmethylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ETHYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multiple steps. One common approach is to start with the cyclopenta[d]pyrimidin-2-one core, which can be synthesized through a cyclization reaction of appropriate precursors. The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions. The 2-fluorophenylmethylsulfanyl group can be attached through a nucleophilic substitution reaction involving a suitable thiol and a 2-fluorobenzyl halide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic ring or the heterocyclic core.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a transition metal catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide, or transition metal catalysts like palladium.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic or heterocyclic derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may serve as a probe to study biological processes involving sulfur-containing heterocycles.

    Medicine: Due to its unique structure, it may exhibit pharmacological activity and could be investigated as a potential drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-ETHYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure suggests that it may interact with enzymes or receptors that recognize sulfur-containing heterocycles. These interactions could modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

  • 1-ETHYL-4-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE
  • 1-ETHYL-4-{[(2-BROMOPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE

Comparison: Compared to its analogs with different halogen substituents (chlorine or bromine), 1-ETHYL-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE may exhibit distinct chemical reactivity and biological activity due to the unique properties of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s electronic distribution and steric interactions, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C16H17FN2OS

Molecular Weight

304.4 g/mol

IUPAC Name

1-ethyl-4-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C16H17FN2OS/c1-2-19-14-9-5-7-12(14)15(18-16(19)20)21-10-11-6-3-4-8-13(11)17/h3-4,6,8H,2,5,7,9-10H2,1H3

InChI Key

KTJAWGFKKFITOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCC2)C(=NC1=O)SCC3=CC=CC=C3F

Origin of Product

United States

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